2,2,2-Trifluoro-1-(3-fluoro-5-isobutoxyphenyl)ethanone

Lipophilicity Membrane permeability Drug design

2,2,2-Trifluoro-1-(3-fluoro-5-isobutoxyphenyl)ethanone (CAS 1443312-35-3) is a fluorinated aromatic ketone belonging to the trifluoroacetophenone class, characterized by a 3-fluoro-5-isobutoxy substitution pattern on the phenyl ring and a trifluoromethyl ketone moiety. With a molecular weight of 264.22 g/mol, an XLogP3 of 4.1, a topological polar surface area (TPSA) of 26.3 Ų, six hydrogen bond acceptors, and four rotatable bonds, this compound occupies a distinct region of drug-like chemical space compared to its closest structural analogs.

Molecular Formula C12H12F4O2
Molecular Weight 264.22 g/mol
Cat. No. B13080303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(3-fluoro-5-isobutoxyphenyl)ethanone
Molecular FormulaC12H12F4O2
Molecular Weight264.22 g/mol
Structural Identifiers
SMILESCC(C)COC1=CC(=CC(=C1)C(=O)C(F)(F)F)F
InChIInChI=1S/C12H12F4O2/c1-7(2)6-18-10-4-8(3-9(13)5-10)11(17)12(14,15)16/h3-5,7H,6H2,1-2H3
InChIKeyQUZZIHUBKLWWCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-1-(3-fluoro-5-isobutoxyphenyl)ethanone: Physicochemical and Functional Baseline for Procurement Evaluation


2,2,2-Trifluoro-1-(3-fluoro-5-isobutoxyphenyl)ethanone (CAS 1443312-35-3) is a fluorinated aromatic ketone belonging to the trifluoroacetophenone class, characterized by a 3-fluoro-5-isobutoxy substitution pattern on the phenyl ring and a trifluoromethyl ketone moiety [1]. With a molecular weight of 264.22 g/mol, an XLogP3 of 4.1, a topological polar surface area (TPSA) of 26.3 Ų, six hydrogen bond acceptors, and four rotatable bonds, this compound occupies a distinct region of drug-like chemical space compared to its closest structural analogs [1]. Its trifluoromethyl ketone group confers zinc-chelating capacity, enabling mechanism-based inhibition of metalloenzymes such as histone deacetylases (HDACs) [2]. The compound is commercially available at 98% purity, with a recommended storage condition of sealed, dry, 2–8 °C .

Why 2,2,2-Trifluoro-1-(3-fluoro-5-isobutoxyphenyl)ethanone Cannot Be Replaced by Generic In-Class Analogs


Although the trifluoroacetophenone scaffold is well represented in chemical catalogs, the specific 3-fluoro-5-isobutoxy regioisomeric arrangement of this compound produces a unique combination of lipophilicity, hydrogen-bonding capacity, and conformational flexibility that cannot be simultaneously reproduced by the 3-fluoro-4-isobutoxy positional isomer, the 3-fluoro-5-methoxy chain-shortened analog, or the non-fluorinated 4-isobutoxy variant [1]. Critically, the trifluoromethyl ketone warhead—absent in the corresponding methyl ketone analog—is essential for zinc-dependent enzyme inhibition, and its substitution eliminates the slow-binding, isoform-selective kinetic mechanism that distinguishes this chemotype from hydroxamic acid-based inhibitors [2]. Selection of a structurally similar but functionally inequivalent compound risks altering logD-dependent cellular permeability, target engagement kinetics, and metabolic stability in ways that undermine experimental reproducibility [1][2].

Quantitative Differentiation Evidence: 2,2,2-Trifluoro-1-(3-fluoro-5-isobutoxyphenyl)ethanone vs. Closest Analogs


Lipophilicity Advantage: XLogP3 of 4.1 vs. 2.8 for the 5-Methoxy Analog Confers Superior Predicted Membrane Permeability

The target compound exhibits an XLogP3 of 4.1, compared with 2.8 for 2,2,2-trifluoro-1-(3-fluoro-5-methoxyphenyl)ethanone (CAS 1256482-19-5), representing a calculated difference of +1.3 log units [1][2]. This difference arises from the replacement of the methoxy substituent with the branched isobutoxy group and translates to an approximately 20-fold higher predicted octanol–water partition coefficient, which in drug discovery contexts is associated with enhanced passive membrane permeability and improved intracellular target access [1].

Lipophilicity Membrane permeability Drug design

Hydrogen Bond Acceptor Count: 6 Acceptors in the Target vs. 5 in the Non-Fluorinated 4-Isobutoxy Analog Enhances Polar Target Engagement Capacity

The target compound contains six hydrogen bond acceptors (four fluorine atoms in the CF₃ and aryl-F groups plus two oxygen atoms in the ketone and ether functionalities), compared with five acceptors in 2,2,2-trifluoro-1-(4-isobutoxyphenyl)ethanone (CAS 1443309-80-5), which lacks the aryl fluorine substituent [1][2]. The additional aryl fluorine contributes not only to hydrogen bond acceptor count but also to altered electron distribution on the aromatic ring, which can modulate π-stacking and dipole–dipole interactions with protein binding sites [1].

Hydrogen bonding Target engagement Medicinal chemistry

Conformational Flexibility: 4 Rotatable Bonds vs. 2 in the 5-Methoxy Analog Enable Greater Induced-Fit Adaptability

The target compound possesses four rotatable bonds (two in the isobutoxy side chain, one aryl–carbonyl, and one carbonyl–CF₃), whereas 2,2,2-trifluoro-1-(3-fluoro-5-methoxyphenyl)ethanone (CAS 1256482-19-5) has only two (one aryl–carbonyl and one carbonyl–CF₃), because the methoxy group contributes no additional rotatable bonds beyond the methyl rotor [1][2]. This difference of two rotatable bonds corresponds to substantially greater conformational entropy in the unbound state, which may facilitate induced-fit binding to flexible protein pockets [1].

Conformational flexibility Rotatable bonds Induced fit

Trifluoromethyl Ketone Warhead: Zinc-Chelating and Isoform-Selective Slow-Binding Kinetics Absent in the Methyl Ketone Analog

The trifluoromethyl ketone (TFMK) moiety in the target compound acts as a zinc-binding group that hydrates to the gem-diol form in aqueous solution, coordinating the catalytic Zn²⁺ ion in HDAC enzymes [1]. In contrast, 1-(3-fluoro-5-isobutoxyphenyl)ethanone (CAS 1443302-81-5) possesses a methyl ketone that cannot form a stable zinc chelate, making it incompetent for metalloenzyme inhibition [2]. Published kinetic analyses of TFMK-containing HDAC inhibitors demonstrate isoform-selective slow-binding mechanisms: fast-on–fast-off for class-IIa HDACs 4 and 7, but slow-binding for class-I (HDACs 1–3, 8) and class-IIb (HDAC6) enzymes [1]. Submicromolar HDAC inhibition has been reported for optimized TFMK analogs, with antiproliferative activity demonstrated in HT1080 and MDA 435 cancer cell lines [3].

Zinc chelation HDAC inhibition Slow-binding kinetics

Storage Stability Differentiation: Refrigerated Storage (2–8 °C, Sealed, Dry) vs. Ambient Storage for the Methyl Ketone Analog Indicates Distinct Stability Profile

The target compound requires storage at 2–8 °C in a sealed, dry environment according to the vendor technical datasheet . In contrast, 1-(3-fluoro-5-isobutoxyphenyl)ethanone (CAS 1443302-81-5) is specified for long-term storage merely in a cool, dry place, indicating greater ambient stability . The more stringent storage requirement for the TFMK-containing target compound is consistent with the known susceptibility of trifluoromethyl ketones to hydration and potential degradative pathways, a property that is both a handling consideration and a mechanistic feature relevant to zinc-dependent enzyme inhibition [1].

Chemical stability Storage conditions Procurement logistics

Optimal Research and Industrial Application Scenarios for 2,2,2-Trifluoro-1-(3-fluoro-5-isobutoxyphenyl)ethanone Based on Differentiated Evidence


HDAC Inhibitor Fragment-Based Drug Discovery Requiring Zinc-Chelating Warhead with Isoform-Selective Kinetics

For fragment-based or structure-guided drug discovery programs targeting histone deacetylases (HDACs), this compound provides the trifluoromethyl ketone zinc-binding warhead that engages the catalytic Zn²⁺ ion, with published kinetic evidence demonstrating isoform-dependent slow-binding mechanisms (class-I/IIb) vs. fast-on–fast-off kinetics (class-IIa) [1]. Programs seeking alternatives to hydroxamic acid zinc-binding groups—which are associated with rapid clearance and potential off-target metalloenzyme inhibition—can use this compound as a starting scaffold, where the isobutoxy and fluoro substituents provide tunable lipophilicity (XLogP3 4.1) and conformational flexibility (4 rotatable bonds) for vector exploration [1][2].

Cellular Permeability Optimization in CNS or Intracellular Target Programs Where logD Modulation Is Critical

With an XLogP3 of 4.1—1.3 log units higher than the corresponding 5-methoxy analog (XLogP3 2.8)—this compound is better suited for projects requiring enhanced passive membrane permeability, such as CNS-penetrant candidates or intracellular targets in which compound accumulation is rate-limited by lipid bilayer crossing [1]. The branched isobutoxy group provides this lipophilicity gain without introducing excessive molecular weight (264.22 g/mol) or violating Lipinski's rule-of-five parameters, maintaining an attractive balance for lead optimization [1][2].

Building Block for Parallel SAR Exploration of Aryl Substitution Patterns in Medicinal Chemistry

As a commercial building block available at 98% purity [1], this compound serves as a versatile intermediate for parallel synthesis of analog libraries. The 3-fluoro-5-isobutoxy regioisomeric arrangement offers a specific hydrogen-bond acceptor count (HBA = 6) and electronic distribution distinct from the 4-isobutoxy (HBA = 5) and 3-fluoro-4-isobutoxy positional isomers, enabling systematic exploration of fluoro and alkoxy substitution effects on target binding without the synthetic burden of de novo construction [2].

Mechanistic Probe for Slow-Binding Enzyme Inhibition Assays Requiring Functional TFMK Chemotype

The trifluoromethyl ketone in this compound forms a hydrated gem-diol species in aqueous media, which serves as a transition-state analog for zinc-dependent deacetylase enzymes [1]. Researchers designing kinetic assays to characterize slow-binding or time-dependent inhibition mechanisms can employ this compound as a tool molecule, leveraging the differential kinetic behavior across HDAC isoforms to validate target engagement models. The methyl ketone analog (CAS 1443302-81-5) is unsuitable for this application, as it cannot form the requisite zinc chelate [1][2].

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